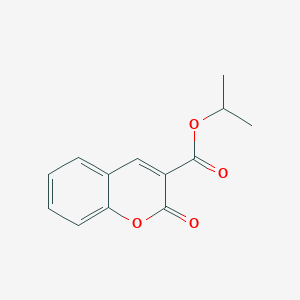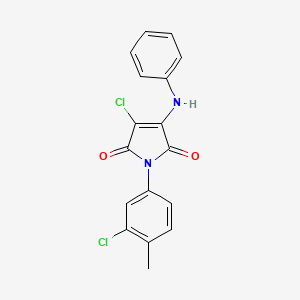![molecular formula C23H25ClF3N3O5S B11653511 ethyl 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11653511.png)
ethyl 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]4-METHYLBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring, a sulfonamide group, and a trifluoromethylated aromatic ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]4-METHYLBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with ethyl 4-piperazine-1-carboxylate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]4-METHYLBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 4-(2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]4-METHYLBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]4-METHYLBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with target proteins, while the piperazine ring and aromatic groups contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]4-METHYLBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE: shares similarities with other sulfonamide-containing compounds and piperazine derivatives.
4-Chloro-3-(trifluoromethyl)aniline: A precursor in the synthesis of the compound.
4-Methylbenzenesulfonyl chloride: Another precursor used in the synthesis.
Uniqueness
The uniqueness of ETHYL 4-(2-{N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]4-METHYLBENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the sulfonamide and piperazine moieties contribute to its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C23H25ClF3N3O5S |
|---|---|
Molecular Weight |
548.0 g/mol |
IUPAC Name |
ethyl 4-[2-[4-chloro-N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H25ClF3N3O5S/c1-3-35-22(32)29-12-10-28(11-13-29)21(31)15-30(36(33,34)18-7-4-16(2)5-8-18)17-6-9-20(24)19(14-17)23(25,26)27/h4-9,14H,3,10-13,15H2,1-2H3 |
InChI Key |
ILUNDCCYHPNSBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(5-Bromo-2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11653442.png)
![Ethyl 7-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B11653444.png)
![4-bromo-N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11653446.png)

![N-{(Z)-[(phenylcarbonyl)amino][(4,6,8-trimethylquinazolin-2-yl)amino]methylidene}benzamide](/img/structure/B11653453.png)
![ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate](/img/structure/B11653455.png)
![Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11653464.png)
![9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11653474.png)
![Ethyl 4,5-dimethyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11653486.png)
![ethyl 4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]benzoate](/img/structure/B11653497.png)
![Propan-2-yl 2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653506.png)
![dimethyl 2-[1-(2-ethylbutanoyl)-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11653520.png)

